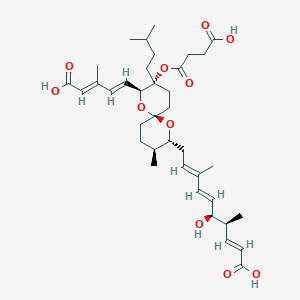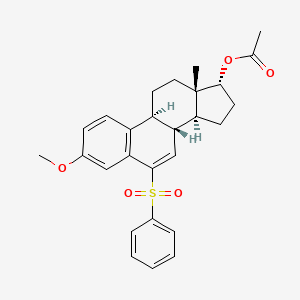
Gabapentin-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gabapentin, structurally related to the neurotransmitter GABA (gamma-aminobutyric acid), mimics GABA's activity. It is widely used in neurology for the treatment of peripheral neuropathic pain and exists in a zwitterionic form in the solid state. The molecule's properties have been extensively studied using quantum chemical calculations and experimental spectroscopic techniques (Sinha et al., 2013).
Synthesis Analysis
A concise and efficient synthesis of Gabapentin has been achieved with an overall yield of 56% via 6 N HCl mediated hydrolysis of the corresponding γ-lactam, obtained from the intramolecular C-CH insertion reaction of N-tert-butyl-N-cyclohexylmethyl diazoacetamide with 0.02 mol% Rh2(OAc)4 catalyst (Chen et al., 2003).
Molecular Structure Analysis
The molecular structure and bonding network of Gabapentin hydrochloride hemihydrate have been examined, revealing extensive inter and intra-molecular hydrogen bonding networks. A unique and relatively rare three-center hydrogen bond configuration, as well as N–H···O donor hydrogen bonds, have been observed, linking the molecules into chains (Jasinski et al., 2009).
Chemical Reactions and Properties
Gabapentin's antinociceptive action involves its binding to the alpha2delta subunit of voltage-dependent Ca2+ channels, modulating Ca2+ current and affecting neurotransmitter release. This mechanism is distinct from that of traditional GABAergic drugs and contributes to its therapeutic effects (Cheng & Chiou, 2006).
Physical Properties Analysis
Gabapentin's synthesis and the high mass and heat transfer performance of its production process have been enhanced using a microreaction system, demonstrating the drug's efficient production at relatively high temperatures with significantly reduced residence times (Huang et al., 2017).
Chemical Properties Analysis
The chemical and structural characteristics of Gabapentin, including its pharmacokinetics and pharmacodynamics, have been reviewed, highlighting its antihyperalgesic properties and unique mechanism of action in acute pain management. This makes Gabapentin a safe and efficacious drug for treating postoperative pain (Chang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Molecular Mechanisms and Neurotransmission
Gabapentin, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is known for its anticonvulsant, analgesic, and anxiolytic properties. Notably, it does not directly modify GABA type A (GABAA) receptor function or alter synaptic inhibition. A study revealed that gabapentin enhances the expression of δ subunit-containing GABAA (δGABAA) receptors, generating a tonic inhibitory conductance in brain regions such as the cerebellum and hippocampus. This modulation likely contributes to the GABAergic effects of gabapentin, as it induced ataxia and anxiolysis in wild-type mice but not in δ subunit null-mutant mice. The research suggests broader therapeutic applications for gabapentin due to its potential role in disorders characterized by reduced δGABAA receptor expression (Yu et al., 2019).
Drug Transport Mechanisms
Gabapentin exhibits high and saturable permeability across the blood-brain barrier (BBB), attributed to the involvement of specific drug transporters. One study identified the transporter LAT1 (SLC7A5) as a key player in gabapentin transport within the human brain endothelial cell line (hCMEC/D3), an in-vitro model of the BBB. The research highlighted the significant role of LAT1 in gabapentin's therapeutic effects, showcasing its selectivity and importance in the drug's pharmacokinetics (Dickens et al., 2013).
Analytical Method Development
In the realm of performance horses, gabapentin is considered a class 3 performance-enhancing substance, necessitating sensitive detection methods for regulatory and pharmacokinetic studies. A study developed and validated a gas chromatographic-mass spectrometric (GC-MS) method for gabapentin detection, offering a powerful tool for both pharmacokinetic and forensic investigations (Lehner et al., 2007).
Zukünftige Richtungen
Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug-associated .
Eigenschaften
CAS-Nummer |
1346600-67-6 |
|---|---|
Produktname |
Gabapentin-d6 |
Molekularformel |
C₉H₁₁D₆NO₂ |
Molekulargewicht |
177.27 |
Synonyme |
1-(Aminomethyl)cyclohexaneacetic Acid-d6; Neurontin-d6; GOE-3450-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)
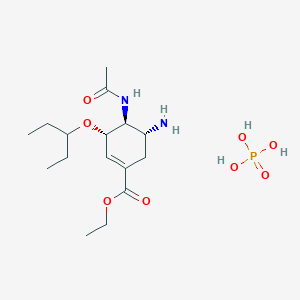
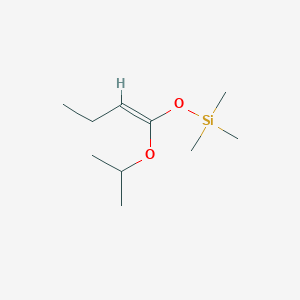
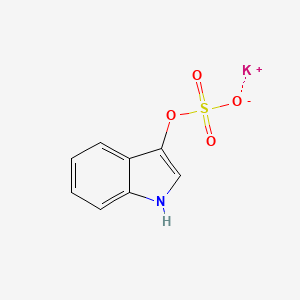
![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)
